Phlorisobutyrophenone

説明

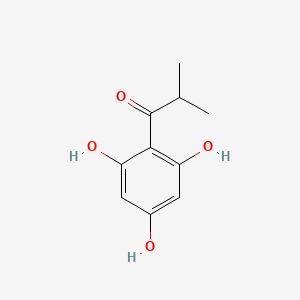

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416108 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35458-21-0 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymology of Phlorisobutyrophenone

Precursor Role in Complex Natural Product Biosynthesis

Phlorisobutyrophenone serves as a fundamental building block in the creation of complex secondary metabolites in various plants. Its core structure is integrated into larger, more elaborate molecules with significant biological activities.

Central Intermediate in Hyperforin (B191548) Biosynthesis

This compound is a crucial precursor in the biosynthetic pathway of hyperforin, the primary active constituent of St. John's Wort (Hypericum perforatum). nih.govmaxapress.com The formation of the this compound skeleton is the initial stage of hyperforin synthesis. maxapress.comtu-braunschweig.de This core structure is subsequently subjected to a series of prenylation and cyclization reactions to yield the complex, polyprenylated acylphloroglucinol structure of hyperforin. maxapress.comtu-braunschweig.denih.gov Cell-free extracts from Hypericum calycinum cultures have demonstrated the enzymatic conversion of isobutyryl-CoA and malonyl-CoA into this compound, confirming its role as the hyperforin skeleton. nih.gov The production of hyperforin is preceded by an increase in the activity of the enzyme responsible for this compound synthesis. nih.govnih.gov

Key Metabolite in Hop Bitter Acid (e.g., Humulone (B191422), Lupulone) Formation

In hop (Humulus lupulus) cones, this compound is a key intermediate in the biosynthesis of bitter acids, which are essential for the characteristic taste of beer. vulcanchem.comnih.gov Specifically, it is a precursor to cohumulone (B117531), an alpha-acid, and colupulone (B1216029), a beta-acid. frontiersin.org The enzymatic synthesis of this compound has been demonstrated in hop protein extracts, utilizing isobutyryl-CoA and malonyl-CoA as precursors. capes.gov.br This reaction represents a critical branching point in the formation of different types of bitter acids. vulcanchem.com

Polyketide Biosynthesis Pathway

The formation of this compound proceeds via a well-established polyketide biosynthesis pathway, a common mechanism in plants and other organisms for the production of a diverse array of natural products. globalsciencebooks.infoacs.org

Role of Isobutyryl-CoA as Starter Unit

The biosynthesis of the this compound core structure is initiated by the starter molecule isobutyryl-CoA. maxapress.comnih.govmdpi.com This short-chain, branched-chain acyl-CoA is derived from the amino acid valine. maxapress.comresearchgate.net In the context of hyperforin biosynthesis, feeding studies have confirmed that isobutyryl-CoA is a primary metabolite that serves as the initial building block. nih.govmdpi.com Similarly, in hop bitter acid formation, isobutyryl-CoA is the specific starter unit that leads to the synthesis of this compound. frontiersin.orgcapes.gov.brnih.gov

Malonyl-CoA Extender Units

Following the initiation with isobutyryl-CoA, the polyketide chain is elongated through the sequential addition of three molecules of malonyl-CoA. maxapress.comnih.govmdpi.com Malonyl-CoA serves as the extender unit, providing the two-carbon units necessary for building the polyketide backbone. wikipedia.org This condensation reaction is a fundamental process in polyketide synthesis. globalsciencebooks.info

Catalysis by Type III Polyketide Synthases (PKS)

The condensation of isobutyryl-CoA with three malonyl-CoA molecules and the subsequent cyclization to form this compound is catalyzed by a class of enzymes known as type III polyketide synthases (PKSs). nih.govglobalsciencebooks.infonih.gov These enzymes are homodimeric and facilitate the iterative decarboxylative Claisen condensation reactions that are central to polyketide biosynthesis. nih.govmdpi.comnih.gov

In the biosynthesis of hyperforin in Hypericum species, the specific enzyme is identified as isobutyrophenone (B147066) synthase (BUS). maxapress.comnih.govmdpi.com In hops, a highly homologous enzyme called phlorisovalerophenone (B41633) synthase (VPS) catalyzes the formation of this compound, in addition to its primary role in synthesizing phlorisovalerophenone using isovaleryl-CoA as a starter. vulcanchem.comnih.gov Research has shown that chalcone (B49325) synthases (CHS) from other plants, such as strawberry (Fragaria vesca), can also exhibit promiscuous activity, catalyzing the formation of this compound. nih.gov

Table 1: Key Enzymes and Substrates in this compound Biosynthesis

| Enzyme | Organism | Starter Unit | Extender Units | Product |

|---|---|---|---|---|

| Isobutyrophenone synthase (BUS) | Hypericum calycinum | Isobutyryl-CoA | 3 x Malonyl-CoA | This compound |

| Phlorisovalerophenone synthase (VPS) | Humulus lupulus (Hops) | Isobutyryl-CoA | 3 x Malonyl-CoA | This compound |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hyperforin |

| Humulone |

| Lupulone (B1675512) |

| Isobutyryl-CoA |

| Malonyl-CoA |

| Phlorisovalerophenone |

| Cohumulone |

| Colupulone |

| Isovaleryl-CoA |

| Valine |

| Naringenin chalcone |

The Intricate World of this compound: A Deep Dive into its Biosynthesis

This compound stands as a crucial chemical intermediate in the biosynthesis of various significant natural products. This article delves into the complex enzymatic and genetic machinery responsible for its formation, shedding light on the specific pathways and cellular components involved in its creation.

Synthetic Approaches to Phlorisobutyrophenone and Its Derivatives

Established Laboratory Synthesis Methodologies

The foundational methods for creating the acylphloroglucinol skeleton are well-established, providing reliable access to key intermediates like phlorisobutyrophenone.

The Hoesch (or Houben-Hoesch) reaction is a classic and effective method for the C-acylation of electron-rich aromatic compounds, such as phloroglucinol (B13840), making it highly suitable for the synthesis of this compound and its analogs. wikipedia.organu.edu.au The reaction is a type of Friedel-Crafts acylation that utilizes a nitrile as the acylating agent in the presence of hydrogen chloride and a Lewis acid catalyst, typically zinc chloride. wikipedia.orgwikipedia.org

The mechanism proceeds in two main stages. First, the nitrile undergoes nucleophilic attack by the electron-rich phloroglucinol ring, facilitated by the Lewis acid, to form a ketimine hydrochloride intermediate. wikipedia.orgorgsyn.org This intermediate is then hydrolyzed during an aqueous workup to yield the final aryl ketone. wikipedia.org For the synthesis of this compound specifically, phloroglucinol is reacted with isobutyronitrile.

A representative procedure for a similar compound, phloroacetophenone, involves dissolving anhydrous phloroglucinol and acetonitrile (B52724) in dry ether. orgsyn.org A stream of dry hydrogen chloride is passed through the cooled solution, leading to the precipitation of the ketimine hydrochloride. orgsyn.org After being left to react for several days, the resulting solid is isolated and boiled in water to facilitate hydrolysis, yielding the final product upon cooling and crystallization. orgsyn.org

| Component | Description | Example |

|---|---|---|

| Arene Substrate | Must be highly electron-rich to facilitate electrophilic substitution. | Phloroglucinol (1,3,5-Trihydroxybenzene) wikipedia.org |

| Acylating Agent | A nitrile (R-C≡N) provides the acyl group. | Isobutyronitrile (for this compound) or Acetonitrile (for Phloroacetophenone) wikipedia.orgorgsyn.org |

| Catalyst System | A Lewis acid and hydrogen chloride activate the nitrile. | Zinc chloride (ZnCl₂) and gaseous Hydrogen chloride (HCl) wikipedia.orgwikipedia.org |

| Intermediate | An imine species, isolated as a ketimine hydrochloride salt. | Orange-yellow precipitate orgsyn.org |

| Final Product | An aryl ketone resulting from the hydrolysis of the ketimine. | 1-(2,4,6-trihydroxyphenyl)-2-methylpropan-1-one (this compound) |

Once the acylphloroglucinol core is formed, derivatization is often necessary to proceed toward more complex natural products or to create analogs for structure-activity relationship studies. Methylation is a common and crucial derivatization strategy. anu.edu.au The phenolic hydroxyl groups of this compound can be O-methylated using standard reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. anu.edu.au

In the context of synthesizing complex PPAPs, methylation serves a strategic purpose. For instance, masking the 1,3-diketone system of the phloroglucinol moiety as a methyl enol ether can prevent unwanted tautomerism and facilitate subsequent, highly specific reactions like lithiation and alkylation at other positions on the core structure. rsc.org This approach was successfully used in the synthesis of clusianone, where a methyl enol ether intermediate enabled facile bridgehead substitution. rsc.org Natural product analysis also shows that methylated derivatives of this compound are found in plants like Hypericum gentianoides. nih.gov

Hoesch Procedure for Acylphloroglucinol Synthesis

Challenges in Synthetic Chemistry of Substituted Acylphloroglucinols

While the initial synthesis of the this compound scaffold is straightforward, the construction of its more complex, substituted derivatives—particularly the polycyclic polyprenylated acylphloroglucinols (PPAPs)—presents formidable challenges to synthetic chemists. rsc.orgrsc.org These difficulties have made the synthesis of PPAPs a vibrant and active area of research. rsc.org

| Challenge | Description | Reference |

|---|---|---|

| Control of Alkylation | Direct C-alkylation (e.g., allylation or prenylation) of the phloroglucinol ring often leads to a mixture of products or overalkylation due to multiple reactive sites, resulting in low yields of the desired compound. | nih.gov, acs.org |

| Harsh Reaction Conditions | Alternative methods to achieve C-alkylation, such as a selective O-alkylation followed by a thermal Claisen rearrangement, can require very high temperatures (e.g., >200 °C), which may not be compatible with sensitive functional groups. | nih.gov, acs.org |

| Structural Complexity | Many PPAP natural products feature intricate, bridged bicyclic systems (e.g., bicyclo[3.3.1]nonane-2,4,9-trione core) that are highly oxidized and substituted, making their stereocontrolled construction exceptionally difficult. | rsc.org, rsc.org |

| Tautomerism | The 1,3-dicarbonyl functionality inherent in the phloroglucinol ring exists as a mixture of tautomers, which can complicate subsequent reactions and lead to issues with regioselectivity and product isolation. | rsc.org |

Total Synthesis of this compound and Related Scaffolds

This compound itself is a relatively simple molecule, and its synthesis is well-established. Therefore, "total synthesis" efforts in this area are almost exclusively focused on the much larger and more complex natural products for which this compound and related acylphloroglucinols serve as key building blocks. nih.gov The development of synthetic routes to these scaffolds is crucial for confirming their structures and exploring their therapeutic potential. nih.govacs.org

Modern synthetic strategies often focus on developing efficient, modular, and diversity-oriented approaches to construct these complex molecular architectures. nih.govwhiterose.ac.ukwhiterose.ac.uk For example, a biosynthesis-inspired, diversity-oriented synthesis has been developed for PPAP analogs. This approach utilizes palladium-catalyzed reactions to rapidly assemble allyl-desoxyhumulone scaffolds from acylphloroglucinol precursors, which can then be further elaborated into complex polycyclic systems. nih.govacs.org Another innovative strategy reported the total synthesis of (±) armeniaspirol A, a natural product with a unique spiro[4.4]non-8-ene scaffold, in just six steps. nih.gov Such concise syntheses are critical for enabling further biological and mechanistic studies of these novel antibiotic compounds. nih.gov These advanced methods highlight the ongoing innovation required to overcome the inherent challenges of acylphloroglucinol chemistry and to efficiently assemble diverse and complex molecular scaffolds. whiterose.ac.ukrsc.org

Molecular and Cellular Mechanisms of Action for Phlorisobutyrophenone and Its Core Scaffold

Interaction with Biological Targets at a Mechanistic Level

The primary role of phlorisobutyrophenone at the molecular level is that of a biosynthetic intermediate, acting as a substrate for further enzymatic modification rather than as a direct inhibitor of enzymes like polyketide synthases.

Polyketide Synthases (PKS) : this compound is not an inhibitor but a product of Type III polyketide synthases. oup.com In hop plants, the enzyme valerophenone (B195941) synthase (VPS), which is highly homologous to chalcone (B49325) synthase, catalyzes the formation of this compound. nih.gov This reaction involves the condensation of one molecule of isobutyryl-CoA (as a starter molecule) with three molecules of malonyl-CoA. vulcanchem.comnih.govuniprot.org Similarly, in Hypericum species, an isobutyrophenone (B147066) synthase (BUS) performs the same condensation to create the this compound core, which is the precursor to hyperforin (B191548). mdpi.comsemanticscholar.org

Kinetic studies of valerophenone synthase (VPS) from hop cones have determined its affinity for the precursor substrates, highlighting the enzyme's efficiency in producing this compound. vulcanchem.comnih.gov

Enzyme Kinetic Data for Valerophenone Synthase (VPS) from Humulus lupulus

| Substrate | Km Value (µM) | Enzyme | Source |

|---|---|---|---|

| Isobutyryl-CoA | 10 | Valerophenone Synthase (VPS) | Humulus lupulus |

| Isovaleryl-CoA | 4 | Valerophenone Synthase (VPS) | Humulus lupulus |

| Malonyl-CoA | 33 | Valerophenone Synthase (VPS) | Humulus lupulus |

This table presents the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value signifies a higher affinity of the enzyme for the substrate. vulcanchem.comnih.gov

Prenyltransferases : Following its synthesis, this compound serves as a key substrate for aromatic prenyltransferase enzymes. google.com These enzymes catalyze the attachment of one or more prenyl groups (derived from dimethylallyl diphosphate (B83284), DMAPP) to the phloroglucinol (B13840) core. google.comnih.gov This prenylation is a critical step in the biosynthesis of bitter acids like cohumulone (B117531) and colupulone (B1216029) in hops and in the formation of hyperforin in Hypericum. mdpi.comgoogle.comcjnmcpu.com For example, prenyltransferases such as HlPT-1 from Humulus lupulus have been shown to catalyze the prenylation of this compound. cjnmcpu.comresearchgate.net The stepwise prenylation of the core structure leads to a diverse array of complex polyprenylated acylphloroglucinols (PPAPs). mdpi.com

While this compound itself is primarily a metabolic intermediate, its downstream derivatives are known to modulate numerous cellular pathways.

Antimicrobial Pathways : The bitter acids derived from this compound, such as lupulone (B1675512) and humulone (B191422), exhibit significant antimicrobial properties. vulcanchem.comnih.gov They are believed to function as phyto-ionophores, disrupting transmembrane ion gradients in susceptible bacteria, particularly Gram-positive species. nih.gov This mechanism involves the disruption of cell membrane integrity and the inhibition of essential microbial enzymes. vulcanchem.com

Neurotransmitter Signaling : Hyperforin, a major derivative found in Hypericum perforatum, is a potent modulator of neuronal pathways. mdpi.com It acts as a broad-spectrum reuptake inhibitor of neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA), by a mechanism involving an increase in intracellular sodium ion concentration. mdpi.com

Inflammation and Cancer Pathways : Various acylphloroglucinol derivatives show anti-inflammatory and anticancer activities. researchgate.netmaxapress.com Hyperforin, for instance, can induce apoptosis in cancer cells and is considered a powerful photosensitizer for use in photodynamic therapy (PDT), where it generates reactive oxygen species (ROS) that lead to tumor cell death upon light exposure. mdpi.comsemanticscholar.org An acyl-phloroglucinols fraction from Hypericum hypericoides was found to reduce the synthesis of prostaglandin (B15479496) E2, a key mediator in inflammation. nih.gov

Enzyme Inhibition Studies (e.g., Polyketide Synthases, Prenyltransferases)

Binding Affinity Research and Ligand-Target Interactions

Direct binding affinity studies on this compound are limited, as research has predominantly focused on its biosynthesis and its more complex derivatives. However, computational and comparative studies provide insights into its potential interactions.

An in silico molecular docking study investigated the interaction of various metabolites with the monoamine oxidase B (MAO-B) enzyme, a target for Parkinson's disease treatment. nih.gov In this analysis, a derivative, this compound-hexoside, was identified and its binding affinity was calculated. nih.gov

In Silico Docking Score for this compound Derivative

| Compound | Target Enzyme | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| This compound-hexoside | Monoamine Oxidase B (MAO-B) | - | Data not specified in the provided text, but its presence in the analysis was noted. |

| Methoxyluteolin dimethyl ether | Monoamine Oxidase B (MAO-B) | -8.0625 | Pelargonium graveolens |

| Safinamide (Reference Drug) | Monoamine Oxidase B (MAO-B) | -8.2615 | Pelargonium graveolens |

The docking score represents the predicted binding energy between the ligand and the protein target. A more negative value typically indicates a stronger, more favorable binding interaction. nih.gov

The study of protein-ligand interactions is crucial for drug discovery, with various computational methods like molecular fingerprints and graph neural networks being developed to predict binding affinities and understand interaction patterns. rsc.orgbiorxiv.orgmdpi.com While specific data for this compound is scarce, the principles from these studies apply to understanding how its core scaffold can interact with biological targets.

Influence on Precursor Pools for Downstream Metabolites

The biosynthesis of this compound directly impacts the cellular pools of its precursors, thereby influencing the metabolic flux towards different downstream pathways. The synthesis requires one molecule of isobutyryl-CoA and three molecules of malonyl-CoA. semanticscholar.org

Competition for Precursors : Isobutyryl-CoA is derived from the degradation of the branched-chain amino acid valine, while malonyl-CoA is a central building block for many polyketides, including flavonoids. mdpi.comnih.gov The activity of valerophenone synthase (VPS) or isobutyrophenone synthase (BUS) channels these precursors specifically into the acylphloroglucinol pathway. oup.comnih.gov This creates a metabolic branch point where the biosynthesis of this compound and its derivatives competes with other pathways, such as flavonoid biosynthesis, which also utilizes malonyl-CoA. nih.govusda.gov For example, suppression of chalcone synthase (a related PKS) activity in strawberry resulted in decreased levels of both anthocyanins (flavonoids) and acylphloroglucinol glucosides. nih.govnih.gov

Metabolic Engineering : The availability of these precursor pools is a critical control point for the biotechnological production of valuable downstream compounds. researchgate.net Metabolic engineering strategies aimed at increasing the yield of bitter acids or hyperforin often focus on upregulating the supply of isobutyryl-CoA and malonyl-CoA or downregulating competing pathways to enhance the flux towards this compound formation. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Phlorisobutyrophenone Derivatives

Fundamental Principles of SAR in Natural Product Chemistry

The exploration of natural products has been a foundational element of chemistry, yielding numerous significant discoveries. numberanalytics.com A critical tool in this field is the concept of structure-activity relationships (SAR), which examines how a compound's molecular structure influences its biological activity. numberanalytics.com SAR is a fundamental concept in medicinal chemistry that involves analyzing the structural features of naturally occurring compounds to understand their biological effects, such as antibacterial, anti-inflammatory, or anticancer activities. numberanalytics.comstudysmarter.co.uk By comprehending the SAR of a specific compound or a class of compounds, researchers can pinpoint key structural elements that are crucial for their activity. numberanalytics.com This knowledge is then applied to design and optimize new compounds with enhanced potency, selectivity, and safety. numberanalytics.com

The significance of SAR in the chemistry of natural products is immense. numberanalytics.com It provides insights into the mechanisms of action, helps identify promising lead compounds for drug development, and aids in the creation of new therapeutic strategies. numberanalytics.com Furthermore, SAR studies can guide the design of synthetic analogs or derivatives of natural products that may possess improved pharmacokinetic or pharmacodynamic properties. numberanalytics.com The core of SAR lies in understanding molecular interactions, which are governed by principles of thermodynamics and kinetics. numberanalytics.com Factors such as shape complementarity, electrostatic interactions, and hydrophobic effects are pivotal in the binding of a small molecule to its biological target. numberanalytics.com

The process of SAR analysis allows for the identification of the chemical group responsible for a specific biological effect, enabling modifications to enhance the potency or alter the effect of a bioactive compound. wikipedia.org This has been refined into mathematical relationships known as quantitative structure-activity relationships (QSAR). wikipedia.org

Key applications of SAR in lead optimization include:

Lead Identification: SAR helps in recognizing key structural features that contribute to the biological activity of a molecule, which is essential for identifying lead compounds. numberanalytics.com

Lead Optimization: It guides the modification of lead compounds to improve their effectiveness and safety. numberanalytics.com

Toxicity Prediction: SAR can be utilized to forecast the toxicity of a molecule, facilitating the design of safer compounds. numberanalytics.com

Impact of Structural Modifications on Biological Activities of Related Compounds (e.g., Prenylation, Cyclization)

Structural modifications of natural product scaffolds are crucial for conducting structure-activity relationship studies to augment their biological activity and selectivity, as well as to optimize their drug-like properties. researchgate.net Phloroglucinol (B13840) derivatives, a class to which phlorisobutyrophenone belongs, have been the subject of numerous studies involving structural modifications to enhance their therapeutic potential. researchgate.net

Prenylation:

The addition of prenyl groups to the phloroglucinol core is a common structural modification that often leads to a significant increase in biological activity. Prenylated phloroglucinol derivatives have demonstrated a wide array of biological activities, including antimicrobial, cytotoxic, antinociceptive, and antidepressant-like effects. researchgate.net For instance, certain prenylated acylphloroglucinols have shown potent cytotoxic and antibacterial activities. mdpi.com The lipophilicity conferred by the prenyl chains can influence the cytotoxic effects, as it is often related to the rate of cell uptake. scielo.br

Studies on various prenylated phloroglucinols isolated from Hypericum species have revealed their potential as dual inhibitors of HIV-1 reverse transcriptase. plos.org For example, 3-geranyl-1-(2'-methylbutanoyl)phloroglucinol and 3-geranyl-1-(2'-methylpropanoyl)phloroglucinol showed inhibitory activity against both HIV-1 RT-associated DNA Polymerase (RDDP) and Ribonuclease H (RNase H) activities, with IC50 values in the micromolar range. plos.org Interestingly, minor differences in the lateral chains of these compounds did not significantly affect their inhibitory potency. plos.org

Cyclization:

The cyclization of prenyl side chains in acylphloroglucinols can lead to the formation of polycyclic structures with diverse and potent biological properties, particularly anticancer effects. researchgate.net Bicyclic polyprenylated acylphloroglucinols (BPAPs), which feature a bicyclo[3.3.1]nonane structure, have attracted considerable attention due to their fascinating chemical architectures and promising biological activities. researchgate.netmdpi.com These compounds often exhibit significant cytotoxicity against various cancer cell lines. researchgate.netmdpi.com For example, oblongifolin C, isolated from Garcinia oblongifolia, was found to significantly suppress the growth of cancer cells. researchgate.net

The introduction of different acyl groups and the pattern of prenylation and subsequent cyclization can dramatically influence the biological profile of the resulting compounds. The inherent instability and keto-enol tautomerism common in phloroglucinol derivatives with free keto and hydroxyl groups can present challenges in their structural elucidation but also contribute to their reactivity and biological activity. mdpi.com

Table 1: Impact of Structural Modifications on the Biological Activity of Phloroglucinol Derivatives

| Compound Class | Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Acylphloroglucinols | Prenylation | Antimicrobial, Cytotoxic, Anti-HIV | scielo.br, plos.org, researchgate.net |

| Polyprenylated Acylphloroglucinols | Cyclization (forming bicyclic structures) | Anticancer, Cytotoxic | researchgate.net, mdpi.com |

| Simple Phloroglucinols | Geranylation | Anti-HIV | plos.org |

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are increasingly vital in the analysis of structure-activity relationships, providing powerful tools for drug design and optimization. frontiersin.org These approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to predict the biological activity of new compounds and to understand the molecular interactions that govern their effects. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgrsc.org By identifying physicochemical and topological descriptors that are crucial for activity, QSAR models can predict the potency of new, unsynthesized analogs. frontiersin.org This not only aids in the prediction of compounds with desirable biological activities but also in the design of novel molecules with improved efficacy and lower toxicity. frontiersin.org

QSAR studies have been successfully applied to various derivatives of phloroglucinol. For instance, a QSAR study on phloroglucinol–terpene adducts was conducted to analyze their anti-leishmanial activity. frontiersin.orgdntb.gov.ua Such studies often utilize various molecular descriptors, like the Wiener index and Platt index, to correlate structural features with biological outcomes. frontiersin.org The selection of appropriate physicochemical and topological parameters is a critical step in developing a robust and predictive QSAR model. frontiersin.org

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com It is widely used to understand the interactions between a ligand, such as a this compound derivative, and its protein target at the molecular level. semanticscholar.orgmdpi.com Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. semanticscholar.org

In the context of phloroglucinol derivatives, molecular docking studies have been employed to elucidate their mechanism of action as enzyme inhibitors. For example, in silico studies on diacyl derivatives of phloroglucinol were performed to evaluate their lipoxygenase (LOX) inhibitory activity. semanticscholar.org These studies revealed that a designed derivative with a four-carbon chain length exhibited the best binding affinity, with interactions involving key amino acid residues like Gln495, Gln697, Leu754, and Ile553. semanticscholar.org Such insights are invaluable for the rational design of more potent inhibitors. mdpi.com Molecular docking, often combined with molecular dynamics simulations, helps to establish a correlation between experimental bioactivity and theoretical binding affinities. nih.govmdpi.com

Table 2: Computational Approaches in the SAR of Phloroglucinol Derivatives

| Computational Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| QSAR | Predicting anti-leishmanial activity of phloroglucinol-terpene adducts. | Identified key structural descriptors correlated with activity. | frontiersin.org, dntb.gov.ua |

| Molecular Docking | Evaluating LOX inhibitory activity of diacyl phloroglucinol derivatives. | Revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues. | semanticscholar.org |

| Molecular Docking | Understanding binding interactions of geranylacetophenone analogs as LOX inhibitors. | Suggested competitive inhibition and identified important structural features for ligand-protein interactions. | mdpi.com |

Design Principles for Novel Chemical Probes based on the this compound Scaffold

The design of effective chemical probes is a critical aspect of chemical biology, enabling the exploration of protein function in complex biological systems. unc.edu A well-designed chemical probe should exhibit high potency and selectivity for its intended target. unc.eduresearchgate.net The this compound scaffold, with its inherent biological activities and modifiable structure, presents a promising starting point for the development of novel chemical probes.

The fundamental principles for designing such probes include:

Target Selectivity and Potency: The primary principle is to ensure the probe binds with high affinity and selectivity to the target protein. researchgate.net Modifications to the this compound core, such as altering the acyl chain or the substitution pattern on the phenyl ring, can be guided by SAR data to maximize potency and minimize off-target effects.

Incorporation of a Reporter Group: For detection and visualization, a reporter group (e.g., a fluorophore, biotin, or a "clickable" handle like an alkyne or azide) must be incorporated into the probe's structure. malariaworld.org The attachment point for this reporter is crucial and should be chosen at a position that does not disrupt the key interactions with the target protein, as determined by SAR and molecular docking studies. malariaworld.orgsemanticscholar.org

Inclusion of a Photoreactive Moiety: For target identification studies using photoaffinity labeling, a photoreactive group (e.g., a diazirine or benzophenone) can be introduced. malariaworld.org This group, upon photoactivation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. The placement of this moiety must be carefully considered based on SAR to avoid compromising the probe's binding affinity. malariaworld.org

Physicochemical Properties: The probe must possess suitable physicochemical properties, such as cell permeability and solubility, to be effective in cellular assays. researchgate.netsemanticscholar.org The lipophilicity and molecular weight of the this compound derivative can be fine-tuned through chemical synthesis to achieve the desired properties.

Synthesis of a Negative Control: A crucial element in any chemical probe study is the use of a closely related but biologically inactive control compound. unc.edu This negative control helps to ensure that the observed biological effects are due to the specific interaction of the probe with its target and not due to non-specific or off-target effects. This control is typically an analog of the probe that lacks a key functional group required for binding.

By systematically applying these design principles, the this compound scaffold can be elaborated into a suite of sophisticated chemical probes for investigating a variety of biological processes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oblongifolin C |

| 3-geranyl-1-(2'-methylbutanoyl)phloroglucinol |

Advanced Analytical Methodologies for Phlorisobutyrophenone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of phlorisobutyrophenone and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of organic molecules like this compound. hyphadiscovery.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the connectivity of protons within the molecule. irisotope.combhu.ac.inemerypharma.com

1D NMR:

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. emerypharma.comyoutube.com Key features of the ¹H NMR spectrum include chemical shift, signal integration (proportional to the number of protons), and multiplicity (splitting pattern). emerypharma.comyoutube.com

¹³C NMR (Carbon NMR): ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment (e.g., aliphatic, aromatic, carbonyl). irisotope.combhu.ac.inslideshare.net Unlike ¹H NMR, ¹³C spectra are typically acquired in a proton-decoupled mode, resulting in singlets for each carbon atom, which simplifies the spectrum but removes direct C-H coupling information. bhu.ac.in

2D NMR: 2D NMR techniques are employed to overcome the limitations of 1D NMR, especially in complex molecules where signal overlap is common. nih.gov They provide correlation data that helps in assembling the molecular structure. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This is crucial for establishing the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protons to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, which is important for determining the stereochemistry and conformation of the molecule. hyphadiscovery.com

Interactive Table: Typical NMR Data for this compound Structural Elucidation

| Experiment | Information Provided | Application to this compound |

| ¹H NMR | Chemical shifts, integration, and coupling constants of protons. | Determines the number and environment of aromatic and aliphatic protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies carbonyl, aromatic, and aliphatic carbons in the structure. |

| COSY | Correlation between coupled protons. | Establishes the connectivity of the isobutyryl group protons. |

| HSQC | Correlation between directly bonded ¹H and ¹³C atoms. | Assigns specific protons to their corresponding carbons. |

| HMBC | Correlation between ¹H and ¹³C atoms over 2-3 bonds. | Connects the isobutyryl group to the phloroglucinol (B13840) ring. |

Mass Spectrometry (MS) Applications (e.g., LC/ESI-MS, Q-TOF, MSn)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and for identifying its derivatives in complex mixtures. nih.govscispace.com When coupled with liquid chromatography (LC), it becomes a highly sensitive and specific analytical tool. nih.govmdpi.com

LC/ESI-MS (Liquid Chromatography/Electrospray Ionization-Mass Spectrometry): This is a primary technique for analyzing phloroglucinols. researchgate.netnih.gov ESI is a soft ionization method that allows for the analysis of relatively polar and thermally labile molecules like this compound, typically by forming protonated or deprotonated molecular ions. americanlaboratory.com

Q-TOF (Quadrupole-Time of Flight) Mass Spectrometry: High-resolution mass spectrometry using a Q-TOF analyzer provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its metabolites. nih.govresearchgate.netnih.gov This accuracy is crucial for distinguishing between compounds with the same nominal mass.

MSn (Tandem Mass Spectrometry): MSn experiments involve multiple stages of mass analysis (MS/MS or MS³ etc.). mdpi.comoulu.fi In these experiments, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This provides valuable structural information and allows for the identification of specific substructures within the molecule. mdpi.comnih.gov The fragmentation patterns of phloroglucinol derivatives can be complex but provide characteristic ions that aid in their identification. researchgate.netresearchgate.net For instance, the fragmentation of dimeric phloroglucinol derivatives often yields characteristic fragment ions. researchgate.net

Interactive Table: Mass Spectrometry Data for this compound Analysis

| Technique | Ionization Mode | Key Findings | Reference |

| LC-ESI-MS/MS | Negative | Identification of phloroglucinols in Hypericum japonicum. | researchgate.netnih.gov |

| UFLC-Q-TOF-MS/MS | - | Analysis of chemical constituents in Hypericum japonicum extracts. | mdpi.com |

| LC/ESI-MS & Q-TOF | - | Identification of this compound derivatives in Hypericum gentianoides. | nih.gov |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule. msu.edutechnologynetworks.comwikipedia.org Molecules with chromophores, such as the conjugated system in this compound, absorb light at specific wavelengths. msu.edu While not providing as detailed structural information as NMR or MS, UV-Vis spectroscopy is useful for confirming the presence of the phloroglucinol core and can be used for quantification based on the Beer-Lambert law. wikipedia.org this compound exhibits a characteristic UV absorption spectrum that can be used for its detection.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH) groups from the phloroglucinol ring and the carbonyl (C=O) group of the isobutyryl moiety.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound. vulcanchem.com When coupled with a UV or PDA (Photodiode Array) detector, HPLC allows for both the identification and accurate measurement of the compound's concentration. vulcanchem.com

Method: A typical HPLC method for this compound analysis involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.commdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple components in a sample. mdpi.commdpi.com

Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration. wikipedia.org Internal standards can also be used to improve the accuracy and precision of the quantification. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. filab.frnih.gov While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be used to analyze related, more volatile compounds or degradation products. researchgate.net

Method: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer for detection and identification. filab.fr

Application: GC-MS is particularly useful for identifying smaller, non-polar molecules and can provide complementary information to HPLC-MS. filab.fr For instance, it has been used to analyze the chemical composition of plant extracts that may contain this compound or its precursors. researchgate.net

Sample Preparation and Extraction Methodologies for Research Samples

The accurate analysis of this compound in research samples, particularly from complex plant matrices, is critically dependent on the methods used for sample preparation and extraction. The primary objectives of these procedures are to efficiently isolate the target analyte from the sample matrix, remove interfering substances that could compromise analytical results, and concentrate the analyte to a level suitable for detection by instrumental methods. drawellanalytical.commerckmillipore.com The choice of methodology is influenced by the physicochemical properties of this compound, the nature of the sample matrix, and the requirements of the subsequent analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govthermofisher.com

Commonly employed strategies for extracting this compound and related acylphloroglucinols from plant tissues, such as those from the Hypericum genus, involve an initial solid-liquid extraction, often enhanced by sonication, followed by purification steps like liquid-liquid extraction or solid-phase extraction. nih.govplos.orgmdpi.com

Solid-Liquid Extraction (SLE)

Solid-liquid extraction is the initial step for isolating this compound from solid samples, primarily plant material. This involves grinding the sample to increase the surface area and suspending it in a suitable solvent. To prevent degradation of the analyte, plant samples are often frozen in liquid nitrogen before being ground into a fine powder. nih.govmdpi.com

Ultrasonic-Assisted Extraction (UAE) is a widely used SLE technique that employs high-frequency sound waves to facilitate the release of analytes from the sample matrix into the solvent. plos.orgnih.gov This method offers advantages over simple maceration by reducing extraction time and improving efficiency. mdpi.com Methanol is a frequently chosen solvent due to its effectiveness in solubilizing phloroglucinol derivatives. nih.govmdpi.com

The table below summarizes typical parameters for the ultrasonic-assisted extraction of phloroglucinols from plant materials as reported in various research studies.

Table 1: Parameters for Ultrasonic-Assisted Extraction of Phloroglucinols from Plant Matrices

| Matrix | Solvent | Sample-to-Solvent Ratio (w/v) | Sonication Time (min) | Temperature (°C) | Source |

|---|---|---|---|---|---|

| Hypericum perforatum Flowers | 100% Methanol | 1:5 to 1:25 | 10 - 60 | 30 | mdpi.com |

| Hypericum scruglii Leaves | Methanol:Water (1:1) | 70 g in unspecified volume | 40 | Not Specified | plos.org |

Liquid-Liquid Extraction (LLE)

Following initial solvent extraction, Liquid-Liquid Extraction (LLE) is often employed as a purification or "clean-up" step. libretexts.orgwur.nl This technique partitions compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com By selecting appropriate solvents, this compound can be selectively transferred to the organic phase, leaving more polar, interfering compounds in the aqueous phase. celignis.com Ethyl acetate (B1210297) is a common organic solvent used for this purpose in the extraction of phloroglucinols. plos.orgwur.nl

The general procedure involves mixing the initial plant extract with water and the immiscible organic solvent in a separatory funnel. After vigorous shaking to ensure thorough mixing and partitioning, the layers are allowed to separate. The organic layer, now enriched with the analyte, is collected for further processing. libretexts.org

Table 2: Typical Solvents Used in Liquid-Liquid Extraction for Phloroglucinol Purification

| Initial Extract Matrix | Aqueous Phase | Organic (Extracting) Solvent | Key Function | Source |

|---|---|---|---|---|

| Hydroalcoholic Plant Extract | Water | Ethyl Acetate | Partitioning of phloroglucinols from the crude extract. | plos.org |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective technique for sample clean-up and concentration prior to chromatographic analysis. drawellanalytical.comnih.gov The method involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. mdpi.commdpi.com

For this compound and other phloroglucinols, reversed-phase SPE is common, using sorbents like C18 or polymeric materials (e.g., Strata X). mdpi.comresearchgate.net A variation of this technique is dispersive solid-phase extraction (d-SPE), often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where the sorbent is mixed directly with the sample extract. researchgate.netnih.gov

Table 3: Solid-Phase Extraction Methodologies for Phenolic Compounds

| Technique | Sorbent Material | Analyte Class | Matrix | Purpose | Source |

|---|---|---|---|---|---|

| SPE | Strata X (Polymeric RP) | Phenolic Acids | Germinated Spelt Seeds | Isolation and Purification | researchgate.net |

| SPE | C18 | Organophosphorus Pesticides | Water | Extraction and Concentration | mdpi.com |

After extraction and purification, the solvent is typically evaporated, often under a stream of nitrogen gas, to concentrate the sample. nih.govorganomation.com The dried residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument, such as the initial mobile phase used in the HPLC method. organomation.com The use of an internal standard, such as apigenin, added at the beginning of the extraction process, is a common practice to ensure accurate quantification by correcting for any loss of analyte during sample preparation.

Ecological and Evolutionary Significance of Phlorisobutyrophenone

Role as a Chemical Defense Mechanism in Plants

Plants have evolved a vast arsenal (B13267) of chemical defenses to protect against a range of biotic threats, including herbivores and microbial pathogens. wikipedia.org These defenses can be either constitutive, meaning they are always present, or induced upon attack. wikipedia.orgthescipub.com Phlorisobutyrophenone and its derivatives are key components of the chemical defense system in certain plants, most notably in the genus Hypericum (St. John's Wort). maxapress.comresearchgate.net

Research indicates that this compound is a precursor to more complex prenylated acylphloroglucinols, such as hyperforin (B191548). maxapress.comresearchgate.net These compounds are concentrated in specific plant tissues that are critical for reproduction, such as the pistils and fruits. maxapress.com This localization suggests a targeted defense strategy to protect these vital organs from damage by herbivores and microbes, thereby safeguarding the plant's reproductive success. maxapress.comresearchgate.net The accumulation of these defensive compounds can deter feeding by insects and prevent infection by pathogens. lodz.plnih.gov Phenolic compounds, the broader class to which this compound belongs, are well-known for their roles in plant defense, acting as toxins, repellents, or anti-digestive agents against a wide array of organisms. lodz.plnih.gov The production of such chemicals is a fundamental aspect of plant-herbivore and plant-pathogen interactions, driving co-evolutionary dynamics. wikipedia.orgnih.gov

Evolutionary Divergence of Polyketide Synthases and Biosynthetic Pathways

The biosynthesis of this compound is a prime example of evolutionary innovation in plant secondary metabolism. The key enzymes responsible for its formation are Type III polyketide synthases (PKSs). wikipedia.orgmdpi.com These enzymes construct the core structure of polyketides by catalyzing the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA. wikipedia.orgsips.org.in

This compound is formed when an enzyme, specifically a butyrophenone (B1668137) synthase (BUS) or valerophenone (B195941) synthase (VPS), catalyzes the Claisen condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. mdpi.com This is a significant deviation from the reaction catalyzed by the most common and widespread Type III PKS, chalcone (B49325) synthase (CHS), which uses 4-coumaroyl-CoA as a starter molecule to produce flavonoids. mdpi.comoup.com

Phylogenetic studies suggest that the specialized PKSs which synthesize acylphloroglucinols like this compound have evolved from the more ancient and ubiquitous CHS. mdpi.comnih.gov This evolutionary process, known as functional divergence, is thought to have occurred through gene duplication followed by the accumulation of mutations. nih.govnih.gov These mutations altered the substrate specificity of the enzyme's active site, allowing it to accept different starter CoA esters, such as isobutyryl-CoA, instead of the canonical 4-coumaroyl-CoA. ebi.ac.uk This enzymatic promiscuity and subsequent specialization played a pivotal role in the diversification of plant secondary metabolites, enabling plants to produce novel compounds to adapt to specific ecological niches and pressures. nih.govnih.gov The evolution of these new biosynthetic pathways highlights the molecular plasticity that allows plants to generate immense chemical diversity from a common ancestral toolkit. researchgate.netnih.gov

Table 1: Comparison of Key Type III Polyketide Synthases

| Enzyme | Common Starter Substrate(s) | Primary Product Class |

|---|---|---|

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | Flavonoids (e.g., Naringenin Chalcone) |

| Stilbene Synthase (STS) | 4-Coumaroyl-CoA | Stilbenes (e.g., Resveratrol) |

| Valerophenone Synthase (VPS) / Butyrophenone Synthase (BUS) | Isobutyryl-CoA, Isovaleryl-CoA | Acylphloroglucinols (e.g., this compound) |

| Benzophenone Synthase (BPS) | Benzoyl-CoA | Benzophenones |

This compound as a Marker for Plant Chemotypes

Within a single plant species, populations can often be distinguished based on their chemical profiles. These distinct intraspecific chemical variations are known as chemotypes. aromahead.comecut.edu.cn Chemotypes arise from genetic differences, environmental influences, or a combination of both, leading to quantitative and qualitative variations in the production of secondary metabolites. ecut.edu.cnnih.gov

The presence and concentration of this compound and its downstream derivatives are used to define chemotypes in certain plant species, particularly in the Hypericum genus. researchgate.net For example, different germplasm lines of Hypericum perforatum exhibit significant variations in the levels of major bioactive compounds, including hyperforin, for which this compound is the direct precursor. researchgate.net These differences in chemical composition can have significant ecological consequences, affecting the plant's interactions with herbivores and pathogens, as well as its adaptation to different environmental conditions like soil type and climate. bham.ac.ukfrontiersin.org

Therefore, this compound can serve as a valuable biochemical marker for chemotype classification. ecut.edu.cn Identifying the chemotype of a plant population is crucial for ensuring the consistency and quality of plant-derived products in herbal medicine and for studying the ecological and evolutionary processes that generate and maintain chemical diversity in nature. aromahead.comfrontiersin.org

Table 2: Illustrative Example of Chemotype Differentiation

| Chemotype | Dominant Marker Compound(s) | Associated Plant Example |

|---|---|---|

| Hinesol/β-eudesmol type (HBA) | Hinesol, β-eudesmol | Atractylodes lancea (from Hubei region) frontiersin.org |

| Atractylodin/Atractylon type (MA) | Atractylodin, Atractylon | Atractylodes lancea (from Maoshan region) frontiersin.org |

| Linalool type | Linalool | Cinnamomum camphora ecut.edu.cn |

| Hyperforin-rich type | Hyperforin (derived from this compound) | Hypericum perforatum researchgate.net |

Future Research Directions and Biotechnological Prospects

Synthetic Biology Approaches for Engineered Biosynthesis

Synthetic biology offers a powerful alternative to traditional plant extraction or chemical synthesis for producing phlorisobutyrophenone and related acylphloroglucinols. researchgate.net By harnessing the power of engineered microorganisms and optimized plant cell cultures, researchers aim to create sustainable, scalable, and controllable production systems. idrblab.netscispace.com

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are workhorses for heterologous expression due to their rapid growth, well-understood genetics, and established fermentation technologies. acs.orgtum.de While direct microbial production of this compound is an active area of research, significant progress has been made in producing its close structural analog, phlorisovalerophenone (B41633) (PIVP), which serves as a proof-of-concept.

Researchers have successfully engineered E. coli to produce PIVP by introducing the necessary biosynthetic genes. bohrium.com This typically involves constructing a pathway to supply the specific starter unit, isovaleryl-CoA, and then introducing a type III polyketide synthase (PKS), such as valerophenone (B195941) synthase (VPS) from hops (Humulus lupulus), to condense it with malonyl-CoA. bohrium.com These efforts have resulted in measurable, albeit modest, production titers, demonstrating the feasibility of the approach. maxapress.com

Yeast, particularly S. cerevisiae, is another attractive host, especially for producing more complex, downstream derivatives of this compound that require post-synthesis modifications like prenylation. mdpi.com The production of hop bitter acids in yeast has been achieved by co-expressing the genes for PIVP/phlorisobutyrophenone synthesis along with the required prenyltransferase genes. thepharmajournal.com A key challenge in yeast engineering is ensuring a sufficient supply of the prenyl donor, dimethylallyl diphosphate (B83284) (DMAPP), which is often a limiting factor for producing fully modified compounds. mdpi.comthepharmajournal.com

Table 1: Examples of Engineered Microbial Production of Acylphloroglucinols

| Host Organism | Target Compound | Key Genes/Enzymes Introduced | Reported Titer | Reference |

| Escherichia coli | Phlorisovalerophenone (PIVP) | Valerophenone Synthase (VPS), Isovaleryl-CoA pathway enzymes | 6.4 mg/L | maxapress.com |

| Escherichia coli | 4-hydroxy-6-isobutyl-2-pyrone | Chalcone (B49325) Synthase (CHS), Isovaleryl-CoA pathway enzymes | 66.5 mg/L | maxapress.com |

| Saccharomyces cerevisiae | Monoprenylated Acylphloroglucinols | CoA ligases (CCL2/CCL4), VPS, Prenyltransferases (HlPT1L, HlPT2) | 1.2 µmol L⁻¹ OD⁻¹ | thepharmajournal.com |

Plant cell cultures (PCCs) provide an alternative biosynthetic platform that maintains the native cellular environment for enzyme function and can circumvent the challenges of heterologously expressing complex plant pathways in microbes. researchgate.net Strategies for enhancing the yield of target secondary metabolites like this compound in PCCs are a key area of research. nih.gov

One of the most effective strategies is elicitation , which involves using signaling molecules to induce stress and defense responses in the cells, thereby upregulating the biosynthetic pathways of secondary metabolites. illinois.edu Elicitors such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been widely used to significantly increase the production of various phenolic compounds in different plant cell cultures. illinois.edufrontiersin.org For instance, the addition of MeJA to Taxus cuspidata cell cultures resulted in a dramatic increase in paclitaxel (B517696) production. researchgate.net Similar optimization of elicitor concentration, timing of addition, and harvest time could be applied to Hypericum or Humulus cell cultures to maximize this compound yield. frontiersin.org

Further optimization involves refining the culture conditions, including the selection of high-producing cell lines and the modification of media composition (e.g., nutrients, salts, and plant growth regulators). researchgate.netnih.gov

Heterologous Expression in Microbial Hosts (e.g., E. coli, Yeast)

Unraveling Undiscovered Biosynthetic Enzymes and Pathways

While the initial step in this compound biosynthesis—the condensation of isobutyryl-CoA and three malonyl-CoA molecules by a type III PKS like Isobutyrophenone (B147066) Synthase (BUS)—is established, the full pathways leading to the vast array of complex derivatives remain partially uncharted. mdpi.com this compound serves as a critical precursor for medicinally important compounds like hyperforin (B191548) and cohumulone (B117531), which undergo multiple downstream modifications. maxapress.comfrontiersin.org

A primary area of research is the discovery and characterization of the enzymes responsible for these modifications, particularly prenyltransferases (PTs). These enzymes attach isoprenoid moieties to the phloroglucinol (B13840) core, a crucial step that often imparts significant biological activity. mdpi.com For example, researchers recently identified four novel prenyltransferases from the UbiA family that are involved in the sequential prenylation of the this compound core to form hyperforin. mdpi.com Similarly, in hop bitter acid biosynthesis, specific prenyltransferases are required to attach dimethylallyl groups to the acylphloroglucinol skeleton. thepharmajournal.comnih.gov The discovery that some of these enzymes function as heteromeric complexes adds another layer of complexity to the pathway. nih.gov Identifying the full complement of these enzymes and understanding their substrate specificity and reaction mechanisms are essential for enabling the complete biosynthesis of complex acylphloroglucinols in heterologous hosts. nih.gov

Exploration of Novel Molecular Targets and Mechanistic Insights

While this compound itself is primarily viewed as a biosynthetic intermediate, its core structure is the foundation for a large class of polyprenylated acylphloroglucinols (PPAPs) with a wide range of biological activities. maxapress.comnih.gov A significant future direction is to explore the molecular targets of these derivatives to understand their mechanisms of action and unlock their therapeutic potential.

Recent studies have begun to identify specific protein targets for PPAPs derived from the this compound scaffold. These findings provide crucial mechanistic insights and validate these proteins as potential targets for drug development.

SIRT1 Inhibition: A synthetic derivative of a polyprenylated acylphloroglucinol, JQ-101, was identified as an inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase. nih.govnih.gov SIRT1 is a target in cancer therapy, and by inhibiting it, JQ-101 was shown to suppress cancer cell growth and invasion. nih.govnih.gov

STAT3 Signaling Suppression: Novel PPAPs isolated from the fruits of Garcinia xanthochymus demonstrated potent anti-proliferative activity against human tumor cell lines by suppressing the STAT3 signaling pathway. mdpi.com

Acetylcholinesterase (AChE) Inhibition: Acylphloroglucinol derivatives isolated from Rhodomyrtus tomentosa have shown significant inhibitory effects against acetylcholinesterase (AChE). bohrium.com This activity is highly relevant for the development of new treatments for Alzheimer's disease. bohrium.com

Table 2: Identified Molecular Targets for this compound Derivatives

| Derivative Class | Molecular Target | Biological Relevance | Source Organism/Method | Reference |

| Polyprenylated Acylphloroglucinol (PPAP) | Sirtuin 1 (SIRT1) | Cancer Therapy | Synthetic Derivative | nih.govnih.gov |

| Polycyclic PPAPs | STAT3 Signaling Pathway | Cancer Therapy | Garcinia xanthochymus | mdpi.com |

| Polymethylated Acylphloroglucinols | Acetylcholinesterase (AChE) | Alzheimer's Disease | Rhodomyrtus tomentosa | bohrium.com |

| Polycyclic PPAPs | NLRP3 Inflammasome | Anti-inflammatory | Garcinia multiflora | rsc.org |

Bioprospecting and Identification of New this compound Derivatives

Bioprospecting—the search for new compounds in nature—remains a vital strategy for drug discovery. thepharmajournal.com The structural diversity of acylphloroglucinols in the plant kingdom suggests that many novel derivatives of this compound with unique biological activities are yet to be discovered. researchgate.net Plants from genera such as Hypericum, Garcinia, and Myrtus are particularly rich sources of these compounds. mdpi.comacs.org

Recent phytochemical investigations have successfully isolated and identified a range of new derivatives:

From the pericarps of Garcinia multiflora, three novel and unusual polycyclic polyprenylated acylphloroglucinols (PPAPs), named Garcimultiflins A–C, were identified. rsc.org

The fruits of Garcinia xanthochymus yielded six new PPAPs, Garcixanthochymones F–K, which showed antitumor activity. mdpi.com

An investigation of Leucosidea sericea revealed the presence of several previously unknown phloroglucinol derivatives. acs.org

The plant Myrtus communis was found to contain new triketone–phloroglucinol adducts, some of which exhibited significant antibacterial activity. researchgate.net

These discoveries not only expand the chemical diversity of known natural products but also provide new lead compounds for further development. bohrium.com Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are crucial tools in these bioprospecting efforts, enabling the rapid identification of novel structures even in complex plant extracts. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。